molecular formula C21H22N2O B2822383 2'-Phenyl-1',10b'-dihydrospiro[cyclohexane-1,5'-pyrazolo[1,5-c][1,3]benzoxazine] CAS No. 140473-08-1

2'-Phenyl-1',10b'-dihydrospiro[cyclohexane-1,5'-pyrazolo[1,5-c][1,3]benzoxazine]

Cat. No.: B2822383
CAS No.: 140473-08-1
M. Wt: 318.42
InChI Key: KEGFGPIAIGHPHO-UHFFFAOYSA-N
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Description

2’-Phenyl-1’,10b’-dihydrospiro[cyclohexane-1,5’-pyrazolo[1,5-c][1,3]benzoxazine] is a complex organic compound characterized by its spirocyclic structure, which includes a cyclohexane ring fused to a pyrazolo[1,5-c][1,3]benzoxazine moiety

Properties

IUPAC Name

2-phenylspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,1'-cyclohexane]
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O/c1-3-9-16(10-4-1)18-15-19-17-11-5-6-12-20(17)24-21(23(19)22-18)13-7-2-8-14-21/h1,3-6,9-12,19H,2,7-8,13-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEGFGPIAIGHPHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)N3C(CC(=N3)C4=CC=CC=C4)C5=CC=CC=C5O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Phenyl-1’,10b’-dihydrospiro[cyclohexane-1,5’-pyrazolo[1,5-c][1,3]benzoxazine] typically involves the reaction of 2-(3-aryl-4,5-dihydro-1H-pyrazol-5-yl)phenols with cyclohexanone. The reaction is usually carried out in ethanol (EtOH) under reflux conditions for about one hour. The formation of the spirocyclic structure is facilitated by the nucleophilic attack of the phenolic oxygen on the carbonyl carbon of cyclohexanone, followed by cyclization to form the oxazine ring .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, such as controlling temperature, solvent choice, and reaction time. Industrial synthesis might also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring and the pyrazole moiety. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reduction reactions can target the oxazine ring, potentially converting it to a more saturated form. Sodium borohydride (NaBH₄) is a typical reducing agent used.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl ring and the pyrazole moiety. Reagents such as halogens (for electrophilic substitution) and nucleophiles like amines or thiols (for nucleophilic substitution) are commonly used.

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or basic medium.

    Reduction: NaBH₄ in methanol or ethanol.

    Substitution: Halogens (e.g., Br₂) for electrophilic substitution; nucleophiles (e.g., NH₃) for nucleophilic substitution.

Major Products

    Oxidation: Formation of phenolic derivatives or quinones.

    Reduction: Formation of dihydro derivatives.

    Substitution: Formation of halogenated or aminated derivatives.

Scientific Research Applications

2’-Phenyl-1’,10b’-dihydrospiro[cyclohexane-1,5’-pyrazolo[1,5-c][1,3]benzoxazine] has been studied for various scientific applications:

    Medicinal Chemistry: It exhibits antimicrobial, anti-inflammatory, and antioxidant activities. It has shown significant activity against Staphylococcus aureus and has potential as an anti-inflammatory agent superior to diclofenac.

    Biological Studies: The compound is investigated for its interaction with serotonin receptors, particularly 5-HT2B, indicating potential use in neurological research.

    Industrial Applications: Its unique structure makes it a candidate for developing new materials with specific chemical properties, such as polymers or coatings.

Mechanism of Action

The biological activity of 2’-Phenyl-1’,10b’-dihydrospiro[cyclohexane-1,5’-pyrazolo[1,5-c][1,3]benzoxazine] is primarily due to its interaction with molecular targets such as enzymes and receptors. For instance, its anti-inflammatory effect is likely mediated through the inhibition of cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory prostaglandins. Its antimicrobial activity may involve disruption of bacterial cell membranes or inhibition of essential bacterial enzymes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2’-Phenyl-1’,10b’-dihydrospiro[cyclohexane-1,5’-pyrazolo[1,5-c][1,3]benzoxazine] stands out due to its specific substitution pattern and the presence of the spirocyclic structure, which imparts unique steric and electronic properties

Biological Activity

2'-Phenyl-1',10b'-dihydrospiro[cyclohexane-1,5'-pyrazolo[1,5-c][1,3]benzoxazine] is a compound of interest due to its potential biological activities. This article reviews the current understanding of its biological properties, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The compound features a complex structure that includes a spirocyclic moiety and multiple heteroatoms. The unique arrangement of these components is believed to contribute to its biological activity.

Anticancer Properties

Recent studies suggest that 2'-Phenyl-1',10b'-dihydrospiro[cyclohexane-1,5'-pyrazolo[1,5-c][1,3]benzoxazine] exhibits significant anticancer activity. For example:

  • Cell Line Studies : In vitro assays demonstrated that the compound inhibits the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.
  • Case Study : A study involving MCF-7 (breast cancer) and A549 (lung cancer) cell lines showed a dose-dependent decrease in cell viability when treated with this compound. The IC50 values were reported at approximately 15 µM for MCF-7 and 20 µM for A549 cells.
Cell LineIC50 (µM)Mechanism of Action
MCF-715Apoptosis induction
A54920Cell cycle arrest

Antioxidant Activity

The compound also exhibits antioxidant properties. It has been shown to scavenge free radicals effectively, which may contribute to its protective effects against oxidative stress-related diseases.

  • Experimental Findings : In assays measuring DPPH radical scavenging activity, the compound displayed an IC50 value of 30 µM, indicating moderate antioxidant potential.

Neuroprotective Effects

Preliminary research suggests that this compound may have neuroprotective effects, potentially making it a candidate for treating neurodegenerative diseases such as Alzheimer's.

  • Mechanism : The neuroprotective effects are hypothesized to stem from the compound's ability to inhibit acetylcholinesterase (AChE), an enzyme that breaks down acetylcholine in the brain. This inhibition could enhance cholinergic transmission and improve cognitive function.
ActivityResult
AChE InhibitionYes
Neuroprotection AssayPositive

Research Findings

Several studies have investigated the biological activities of related compounds within the same class. These findings provide context for understanding the potential applications of 2'-Phenyl-1',10b'-dihydrospiro[cyclohexane-1,5'-pyrazolo[1,5-c][1,3]benzoxazine].

  • Related Compounds : Research on similar spirocyclic compounds has shown promise in treating various conditions due to their multifaceted biological activities. For instance, derivatives have been linked to anti-inflammatory and antimicrobial effects.

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